molecular formula C26H26N4O3 B11272341 N-(3-methoxyphenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(3-methoxyphenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11272341
M. Wt: 442.5 g/mol
InChI Key: YYHPCNLRJGGAKJ-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazoloquinazoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core, a methoxyphenyl group, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinazoline core, followed by the introduction of the methoxyphenyl and carboxamide groups. Common reagents used in these reactions include aromatic amines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can occur at different positions on the aromatic rings, resulting in a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a range of substituted pyrazoloquinazolines.

Scientific Research Applications

N-(3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinazoline derivatives and related heterocyclic compounds. Examples include:

    Quinazolines: Known for their diverse biological activities.

    Indole Derivatives: Exhibiting a wide range of pharmacological properties.

    Quinolones: Used in various therapeutic applications.

Uniqueness

N-(3-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-9-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H26N4O3/c1-26(2)13-20-22(21(31)14-26)23(16-8-5-4-6-9-16)30-24(29-20)19(15-27-30)25(32)28-17-10-7-11-18(12-17)33-3/h4-12,15,23,29H,13-14H2,1-3H3,(H,28,32)

InChI Key

YYHPCNLRJGGAKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC(=CC=C4)OC)N2)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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